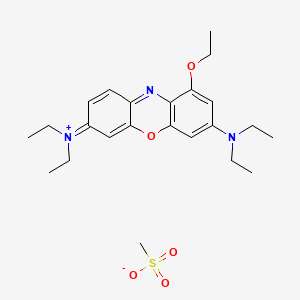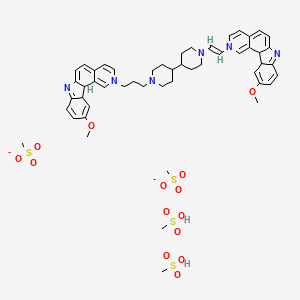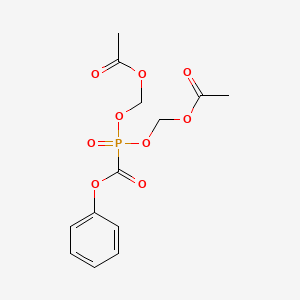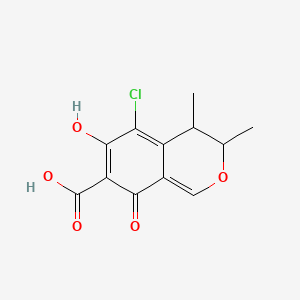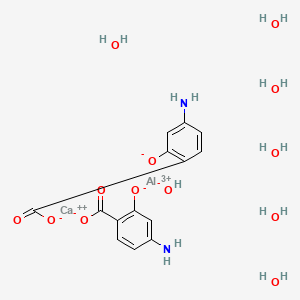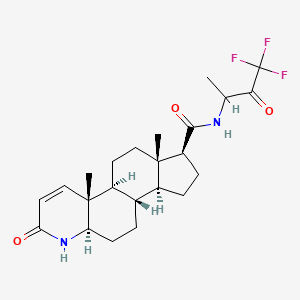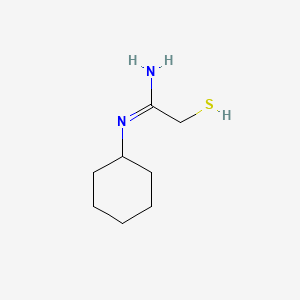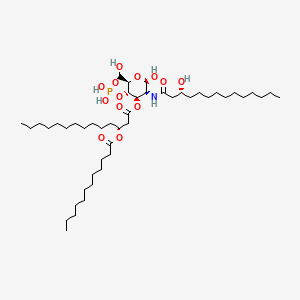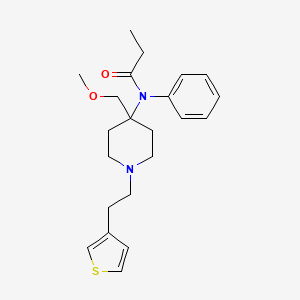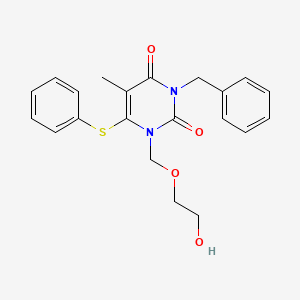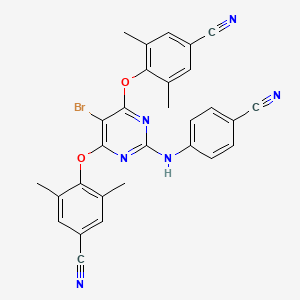
Etravirine impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Etravirine impurity 6 involves several synthetic routes. One common method includes the use of halogenated pyridines as starting materials. The process involves a series of reactions, including amination and halogenation, under controlled conditions . Industrial production methods often employ microwave-promoted amination to enhance yield and reduce reaction time . The reaction conditions typically involve the use of dipolar solvents and specific reagents to achieve the desired impurity.
Chemical Reactions Analysis
Etravirine impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Etravirine impurity 6 has several scientific research applications:
Biology: It is used in studies related to the metabolism and degradation of Etravirine in biological systems.
Medicine: It is used in the quality control and stability testing of Etravirine-containing medications.
Industry: It is used in the production and quality assurance of pharmaceutical products.
Mechanism of Action
The mechanism of action of Etravirine impurity 6 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally related to Etravirine, which exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus .
Comparison with Similar Compounds
Etravirine impurity 6 can be compared with other similar compounds, such as:
6-Desamino 6-Chloro Etravirine: This compound lacks an amino group and has a chlorine atom instead.
5-Desbromo Etravirine: This compound lacks a bromine atom.
Etravirine N-Oxide: This compound has an additional oxygen atom.
This compound is unique due to its specific dimer structure, which distinguishes it from other related impurities .
Properties
CAS No. |
1704730-70-0 |
|---|---|
Molecular Formula |
C29H21BrN6O2 |
Molecular Weight |
565.4 g/mol |
IUPAC Name |
4-[5-bromo-2-(4-cyanoanilino)-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C29H21BrN6O2/c1-16-9-21(14-32)10-17(2)25(16)37-27-24(30)28(38-26-18(3)11-22(15-33)12-19(26)4)36-29(35-27)34-23-7-5-20(13-31)6-8-23/h5-12H,1-4H3,(H,34,35,36) |
InChI Key |
WXJWJJMTWABFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4C)C#N)C)Br)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


